2',3',5'-Tri-O-benzoyl Guanosine
Overview
Description
Guanosine 2’,3’,5’-tribenzoate is a derivative of guanosine, a nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is characterized by the presence of three benzoyl groups attached to the 2’, 3’, and 5’ positions of the ribose ring. It is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanosine 2’,3’,5’-tribenzoate typically involves the benzoylation of guanosine. One common method includes the reaction of guanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of guanosine 2’,3’,5’-tribenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Guanosine 2’,3’,5’-tribenzoate can undergo various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The guanine moiety can be oxidized to form various oxidized derivatives.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: Guanosine.
Oxidation: Oxidized guanosine derivatives.
Substitution: Various acylated guanosine derivatives.
Scientific Research Applications
Guanosine 2’,3’,5’-tribenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleoside-based pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of guanosine 2’,3’,5’-tribenzoate involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in nucleoside metabolism and influence cellular signaling pathways. The compound’s effects are mediated through its ability to mimic natural nucleosides and interact with nucleoside transporters and receptors .
Comparison with Similar Compounds
Guanosine 2’,3’,5’-tribenzoate can be compared with other similar compounds such as:
2’,3’,5’-Tri-O-acetylguanosine: Similar structure but with acetyl groups instead of benzoyl groups.
2’,3’,5’-Tri-O-benzoylcytidine: Another benzoylated nucleoside with cytidine as the base.
2’,3’,5’-Tri-O-benzoyladenosine: Benzoylated adenosine derivative.
Uniqueness: Guanosine 2’,3’,5’-tribenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool in biochemical research and pharmaceutical development.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBAVDJTYIQBI-VBHAUSMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984513 | |
Record name | 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-53-1 | |
Record name | Guanosine, 2′,3′,5′-tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66048-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine 2',3',5'-tribenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 2',3',5'-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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